molecular formula C25H48OSi B13838976 tert-Butyl({[(4S)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl]oxy})dimethylsilane

tert-Butyl({[(4S)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl]oxy})dimethylsilane

Cat. No.: B13838976
M. Wt: 392.7 g/mol
InChI Key: YVUHVHDKEXKRJZ-RBJDJWKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl({[(4S)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl]oxy})dimethylsilane is a complex organic compound characterized by the presence of a tert-butyl group, a dimethylsilane moiety, and a substituted octahydro-1H-inden-4-yl group

Preparation Methods

The synthesis of tert-Butyl({[(4S)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl]oxy})dimethylsilane typically involves multiple steps, including the formation of the core structure and subsequent functionalization. The synthetic route may include:

    Formation of the Core Structure: This step involves the synthesis of the octahydro-1H-inden-4-yl core, which can be achieved through cyclization reactions.

    Introduction of Substituents: The dimethylsilane and tert-butyl groups are introduced through substitution reactions, often using reagents like tert-butyl chloride and dimethylchlorosilane.

    Final Functionalization:

Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

tert-Butyl({[(4S)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl]oxy})dimethylsilane undergoes various chemical reactions, including:

Common reagents used in these reactions include tert-butyl hydroperoxide, hydrogenation catalysts, and various nucleophiles. Major products formed from these reactions include oxidized and reduced derivatives, as well as substituted compounds.

Scientific Research Applications

tert-Butyl({[(4S)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl]oxy})dimethylsilane has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl({[(4S)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl]oxy})dimethylsilane involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

tert-Butyl({[(4S)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl]oxy})dimethylsilane can be compared with other similar compounds, such as:

    tert-Butyl({[(4S)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl]oxy})trimethylsilane: This compound differs by having a trimethylsilane group instead of a dimethylsilane group.

    tert-Butyl({[(4S)-1-[(2R,3E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-yl]oxy})ethylsilane: This compound has an ethylsilane group instead of a dimethylsilane group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties .

Properties

Molecular Formula

C25H48OSi

Molecular Weight

392.7 g/mol

IUPAC Name

tert-butyl-[[(4S)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy]-dimethylsilane

InChI

InChI=1S/C25H48OSi/c1-18(2)19(3)13-14-20(4)21-15-16-22-23(12-11-17-25(21,22)8)26-27(9,10)24(5,6)7/h13-14,18-23H,11-12,15-17H2,1-10H3/b14-13+/t19-,20+,21?,22?,23-,25?/m0/s1

InChI Key

YVUHVHDKEXKRJZ-RBJDJWKPSA-N

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)C1CCC2C1(CCC[C@@H]2O[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.